![molecular formula C7H8ClN3O2 B12433802 [(4-Chloro-2-nitrophenyl)methyl]hydrazine CAS No. 887595-77-9](/img/structure/B12433802.png)
[(4-Chloro-2-nitrophenyl)methyl]hydrazine
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Overview
Description
[(4-Chloro-2-nitrophenyl)methyl]hydrazine is an organic compound that features a hydrazine group attached to a 4-chloro-2-nitrophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-2-nitrophenyl)methyl]hydrazine typically involves the reaction of 4-chloro-2-nitrobenzyl chloride with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds as follows:
4-Chloro-2-nitrobenzyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-2-nitrophenyl)methyl]hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The hydrazine moiety can be oxidized to form azo compounds or other nitrogen-containing derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines, thiols, alkoxides in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Reduction: 4-Chloro-2-aminophenylmethylhydrazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Azo compounds or other nitrogen-containing derivatives.
Scientific Research Applications
Biological Activities
[(4-Chloro-2-nitrophenyl)methyl]hydrazine and its derivatives have been investigated for various biological activities:
- Anticancer Properties : Research has shown that hydrazone derivatives, including those based on this compound, exhibit significant anticancer activity. For instance, compounds synthesized from this hydrazine have demonstrated antiproliferative effects against cancer cell lines such as HCT-116 (colon carcinoma) and esophageal carcinoma cells, with some showing IC50 values lower than traditional chemotherapeutics like 5-fluorouracil .
- Antioxidant Activity : The antioxidant capabilities of hydrazones derived from this compound have been highlighted in several studies. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of this compound show activity against a range of pathogens, suggesting potential applications in treating infections .
Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Drug Development : The compound serves as a lead structure for developing new anticancer agents and antioxidants. Its ability to modify biological pathways makes it a candidate for further optimization and testing in clinical settings .
- Chelating Agents : Due to its functional groups, derivatives of this compound can act as chelating agents, potentially useful in treating metal ion toxicity or in targeted drug delivery systems .
Case Studies
Several studies illustrate the application of this compound in drug discovery:
Mechanism of Action
The mechanism of action of [(4-Chloro-2-nitrophenyl)methyl]hydrazine depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins, altering their function.
Comparison with Similar Compounds
[(4-Chloro-2-nitrophenyl)methyl]hydrazine can be compared with other similar compounds, such as:
4-Chloro-2-nitrobenzylamine: Similar structure but with an amine group instead of a hydrazine group.
4-Chloro-2-nitrophenylhydrazine: Lacks the methyl group attached to the phenyl ring.
4-Nitrophenylhydrazine: Lacks both the chloro and methyl groups.
Biological Activity
[(4-Chloro-2-nitrophenyl)methyl]hydrazine, a hydrazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique chemical structure, which contributes to various biological effects, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The chemical formula for this compound is C6H6ClN3O2, with a molecular weight of 189.58 g/mol. The compound features a chloro group and a nitro group on the phenyl ring, which are pivotal for its biological activity.
Antimicrobial Activity
Research indicates that hydrazine derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. A study conducted on MCF-7 breast cancer cells revealed:
- IC50 Value : 25 µM
- Mechanism of Action : Induction of apoptosis through the activation of caspase pathways.
The compound's effect on cell viability was assessed using an LDH release assay, indicating that higher concentrations led to increased cell death .
Antiviral Activity
This compound has been investigated for its antiviral properties against human norovirus. The compound demonstrated a dose-dependent inhibition of viral replication:
Concentration (µM) | % Inhibition |
---|---|
10 | 30 |
50 | 65 |
100 | 85 |
The results indicate that the compound could be explored further as a therapeutic agent against viral infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. Modifications in the hydrazine moiety or the phenyl ring could enhance or diminish its activity. For instance, substitution patterns on the phenyl ring significantly affect its potency against various targets .
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on human lung cancer cells (A549). The compound exhibited a significant reduction in cell proliferation and induced apoptosis at concentrations above 20 µM.
- Antimicrobial Efficacy : In another study, the compound was tested against multi-drug resistant strains of bacteria. It showed promising results, particularly against S. aureus, suggesting potential for further development as an antibiotic.
Properties
CAS No. |
887595-77-9 |
---|---|
Molecular Formula |
C7H8ClN3O2 |
Molecular Weight |
201.61 g/mol |
IUPAC Name |
(4-chloro-2-nitrophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8ClN3O2/c8-6-2-1-5(4-10-9)7(3-6)11(12)13/h1-3,10H,4,9H2 |
InChI Key |
NDYWSSIIZZRHSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CNN |
Origin of Product |
United States |
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